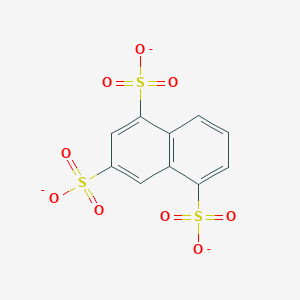
1,3,5-Naphthalenetrisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Naphthalenetrisulfonate (NTS) is a chemical compound that is widely used in various scientific research applications. It is a water-soluble compound that has been extensively studied for its unique chemical and physical properties. NTS is a trisulfonate derivative of naphthalene and is also known as NTS-3 or NTS sodium salt.
Wirkmechanismus
The mechanism of action of 1,3,5-Naphthalenetrisulfonate is based on its ability to bind to metal ions. The compound contains three sulfonate groups that can coordinate with metal ions such as calcium, magnesium, and zinc. This coordination results in a change in the fluorescence properties of NTS, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
1,3,5-Naphthalenetrisulfonate has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of calcium-dependent enzymes such as phospholipase A2 and protein kinase C. NTS has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,5-Naphthalenetrisulfonate in lab experiments include its water solubility, low toxicity, and high sensitivity for metal ion detection. However, the limitations of NTS include its relatively low selectivity for metal ions and its potential interference with other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of 1,3,5-Naphthalenetrisulfonate in scientific research. One potential application is its use as a biosensor for the detection of metal ions in living cells. Another direction is the development of NTS-based fluorescent probes for the detection of specific proteins and nucleic acids. Additionally, the use of NTS in drug delivery systems is an area of active research.
Synthesemethoden
The synthesis of 1,3,5-Naphthalenetrisulfonate can be achieved through several methods. One of the most commonly used methods is the reaction of naphthalene with sulfuric acid and oleum. The resulting compound is then treated with sodium hydroxide to yield NTS. Other methods include the reaction of naphthalene with chlorosulfonic acid or the reaction of naphthalene with sulfur trioxide.
Wissenschaftliche Forschungsanwendungen
1,3,5-Naphthalenetrisulfonate has been extensively studied for its various scientific research applications. It is commonly used as a fluorescent probe to detect metal ions in biological and environmental samples. NTS has also been used as a pH indicator and as a fluorescent probe for the detection of proteins and nucleic acids.
Eigenschaften
IUPAC Name |
naphthalene-1,3,5-trisulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMHJULHWVWVFN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5O9S3-3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Naphthalenetrisulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)








